molecular formula C26H26Br2NO2PS B8136422 Mitochondrial respiration-IN-1 (hydrobromide)

Mitochondrial respiration-IN-1 (hydrobromide)

Cat. No.: B8136422
M. Wt: 607.3 g/mol
InChI Key: XJBKKHMZGIBMGV-UHFFFAOYSA-M
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Description

Mitochondrial respiration-IN-1 (hydrobromide) is a potent mitochondrial inhibitor known for its ability to significantly reduce mitochondrial respiration in platelets. It is often referred to as compound 49 in scientific literature. This compound has an inhibitory concentration (IC50) of 8.8 milligrams per milliliter, making it highly effective in its role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific publications .

Industrial Production Methods: Industrial production of Mitochondrial respiration-IN-1 (hydrobromide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Mitochondrial respiration-IN-1 (hydrobromide) primarily undergoes inhibition reactions where it interacts with mitochondrial enzymes to reduce their activity. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) or water for experimental purposes. The solubility in DMSO is 66.67 milligrams per milliliter, while in water, it is 100 milligrams per milliliter .

Major Products Formed: The primary product of its interaction is the inhibited form of the mitochondrial enzyme, leading to reduced mitochondrial respiration .

Scientific Research Applications

Mitochondrial respiration-IN-1 (hydrobromide) has a wide range of scientific research applications:

Mechanism of Action

Mitochondrial respiration-IN-1 (hydrobromide) exerts its effects by inhibiting mitochondrial respiration. It targets specific enzymes within the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition affects cellular energy metabolism and can induce apoptosis in cells with high mitochondrial activity .

Comparison with Similar Compounds

  • Mitochondrial respiration-IN-2 (hydrobromide)
  • Mitochondrial respiration-IN-3 (hydrobromide)
  • Mitochondrial respiration-IN-4 (hydrobromide)

Comparison: Mitochondrial respiration-IN-1 (hydrobromide) is unique due to its high potency and specificity in inhibiting mitochondrial respiration. Compared to similar compounds, it has a lower inhibitory concentration (IC50), making it more effective at lower doses .

Properties

IUPAC Name

[2-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]-2-oxoethyl]-triphenylphosphanium;bromide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2PS.2BrH/c1-21-25(31-20-27-21)17-18-29-26(28)19-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;;/h2-16,20H,17-19H2,1H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBKKHMZGIBMGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Br2NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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